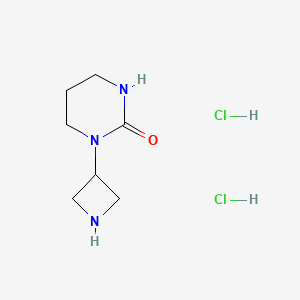

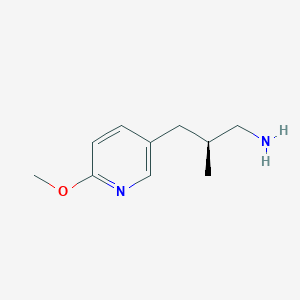

![molecular formula C15H14N2OS B2664822 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 330189-61-2](/img/structure/B2664822.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound. It’s a bicyclic system, with a five-membered ring fused to a six-membered ring. One of the five-membered ring’s atoms is sulfur, another is nitrogen .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenol with aldehydes in DMSO, which provides 2-substituted benzothiazoles . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis

The benzothiazole ring system is aromatic. The sulfur and nitrogen atoms contribute to its aromaticity. The presence of these heteroatoms in the ring also imparts polar characteristics to these compounds .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. They can participate in cross-coupling reactions, such as the Sonogashira cross-coupling . They can also undergo acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific substituents present on the benzothiazole ring. For instance, the compound 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo thiadiazol-3-yl)benzo[d]thiazol-2-amine has a melting point of 254–256 °C .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Diuretic Activity : The compound and its derivatives were synthesized to study their diuretic activity. One particular derivative showed promising results, indicating potential applications in treating conditions requiring diuresis (Yar & Ansari, 2009).

Antibacterial Agents : Novel analogs demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells, suggesting potential as antibacterial drugs (Palkar et al., 2017).

Cytotoxic and Antimicrobial Activities : Some benzothiazole derivatives have shown significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth, indicating potential for cancer treatment and antimicrobial applications (Nam et al., 2010).

Pharmaceutical Applications

Antitumor Agents : Certain benzothiazole derivatives were designed and synthesized, showing in vivo inhibitory effects on tumor growth, highlighting their potential as antitumor agents (Yoshida et al., 2005).

Anticancer Activity : Research into benzothiazole acylhydrazones revealed promising anticancer activity against various cancer cell lines, underscoring the therapeutic potential of benzothiazole scaffolds in oncology (Osmaniye et al., 2018).

Antileukemic Agents : Synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives evaluated as antileukemic agents showed significant cytotoxic response, indicating their potential use in leukemia treatment (Prasanna et al., 2010).

Methodological Advances

Green Chemistry in Synthesis : Recent advances in synthesizing benzothiazole compounds have emphasized green chemistry approaches, indicating a sustainable pathway for developing these compounds (Gao et al., 2020).

Copper-Catalyzed Intramolecular Cyclization : A novel method using copper-catalyzed intramolecular cyclization has been developed, offering a more efficient way to synthesize N-benzothiazol-2-yl-amides, which could streamline the production of benzothiazole derivatives (Wang et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-14(10-5-6-10)17-15-16-13-11-4-2-1-3-9(11)7-8-12(13)19-15/h1-4,10H,5-8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSRKKZGCPZQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

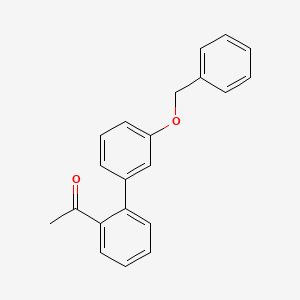

![2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2664741.png)

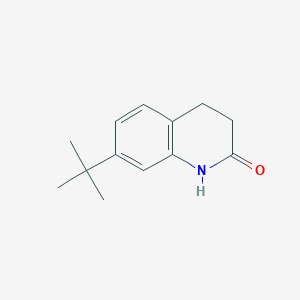

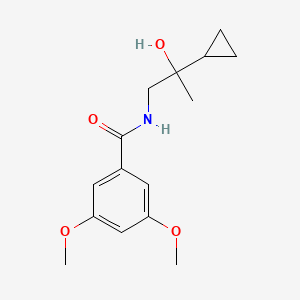

![2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664742.png)

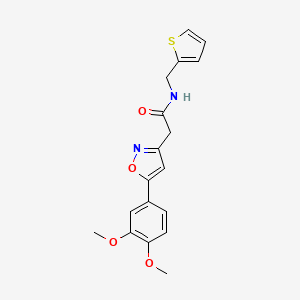

![3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione](/img/structure/B2664747.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/no-structure.png)

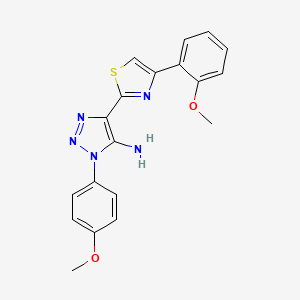

![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)